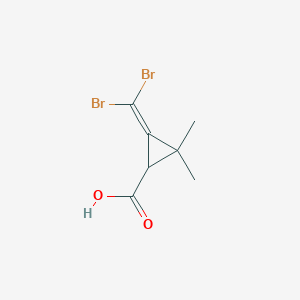
3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with dibromomethylidene and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with brominating agents under controlled conditions. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the dibromomethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dibromomethylidene group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
Oxidation: Dibromo ketones or carboxylic acids.
Reduction: Methyl-substituted cyclopropane derivatives.
Substitution: Azido or thio-substituted cyclopropane derivatives.
Scientific Research Applications
3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dichloromethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid
- 3-(Difluoromethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid
- 3-(Diiodomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid
Uniqueness
3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more effective in biological applications.
Properties
CAS No. |
62103-53-1 |
|---|---|
Molecular Formula |
C7H8Br2O2 |
Molecular Weight |
283.94 g/mol |
IUPAC Name |
3-(dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8Br2O2/c1-7(2)3(5(8)9)4(7)6(10)11/h4H,1-2H3,(H,10,11) |
InChI Key |
ICOHPKDBEDLDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1=C(Br)Br)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















